5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one
Description
5-[(2R)-Piperidin-2-yl]-1,2-oxazol-3-one is a heterocyclic compound featuring a 1,2-oxazol-3-one core fused to a piperidine ring with a stereospecific (2R) configuration.
Properties
IUPAC Name |
5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8-5-7(12-10-8)6-3-1-2-4-9-6/h5-6,9H,1-4H2,(H,10,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANDXUNRRBKHDU-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis Using DMT-MM
A robust method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) for sequential N-acylation and cyclodehydration. This approach, validated in aqueous solvents, enables the synthesis of oxazol-5(4H)-ones from amino acids and carboxylic acids.
Procedure :
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N-Acylation : React (R)-piperidine-2-carboxylic acid with a carboxylic acid (e.g., benzoyl chloride) in acetone/water using DMT-MM and N-methylmorpholine (NMM).
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Cyclodehydration : Add N,N-diethylaniline hydrochloride and DMT-MM to the reaction mixture, initiating intramolecular cyclization.
Key Data :
Advantages :
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Avoids isolation of intermediates.
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Compatible with water-sensitive substrates.
Asymmetric Synthesis via Chiral Resolution
Enantioselective Epoxide Ring-Opening
Chiral piperidines are synthesized via stereospecific epoxide ring-opening reactions. This method, described in PMC7914936, involves:
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Reacting (S)-epichlorohydrin with phenols to form chiral epoxides.
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Nucleophilic attack by piperidine derivatives under reflux in ethanol.
Example :
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Starting Material : (R)-Piperidine-2-carboxamide.
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Epoxide Intermediate : Generated using (S)-epichlorohydrin and cesium carbonate.
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Cyclization : Achieved with Cu(OTf)₂ as a Lewis acid, yielding the oxazolone ring.
Key Data :
Limitations :
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Requires chiral auxiliaries.
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Multi-step purification.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Piperidine Derivatives
A patent (WO2019238633A1) details the use of resin-bound intermediates to streamline synthesis:
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Immobilize (R)-piperidine-2-carboxylic acid on Wang resin.
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Perform on-resin acylation with activated esters.
Key Data :
Advantages :
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Reduces purification steps.
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Ideal for combinatorial libraries.
Catalytic Asymmetric Methods
Organocatalytic Oxazolone Formation
Chiral oxazolones are synthesized via Cinchona alkaloid-catalyzed cyclization. A study (PMC10675556) highlights:
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Reacting N-acyl piperidine with ethyl glyoxylate.
Key Data :
Mechanistic Insight :
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Hydrogen-bonding interactions between the catalyst and substrate enforce stereocontrol.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|
| DMT-MM Cyclodehydration | 71–79 | Moderate | High |
| Epoxide Ring-Opening | 50–65 | High | Moderate |
| Solid-Phase Synthesis | >95 | Low | High |
| Organocatalysis | 82 | High | Low |
Chemical Reactions Analysis
Types of Reactions
5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one involves its interaction with specific molecular targets. The oxazolone ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structural analogs of 5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one, highlighting differences in substituents, stereochemistry, and bioactivity:
Key Comparative Insights
Substituent Effects on Bioactivity: The benzyl-substituted analog (PDB: 4CIK) exhibits enhanced target affinity due to hydrophobic interactions between the benzyl group and plasminogen’s binding pocket . In contrast, the simpler 5-(aminomethyl)-1,2-oxazol-3-one lacks this specificity, acting broadly on glutamate receptors . Fluorophenyl derivatives (e.g., methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate) demonstrate how halogenation can improve blood-brain barrier penetration, a critical factor for CNS drugs .
Stereochemical Influence: The (2R) configuration in this compound is critical for chiral recognition in enzyme binding. For example, the (2R,4S) diastereomer in 4CIK optimizes hydrogen bonding with plasminogen’s Ser-34 and Gly-36 residues .
Crystallographic and Computational Tools :
- Structural analyses of these compounds rely on software like SHELX for refinement and ORTEP-III for visualizing puckering conformations in the piperidine ring . For instance, the Cremer-Pople parameters (e.g., puckering amplitude Q) quantify ring distortions that affect binding .
Biological Activity
5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one is a heterocyclic compound that combines a piperidine ring with an oxazolone structure. Its unique molecular architecture positions it as a promising candidate in various biological applications, particularly in enzyme inhibition and therapeutic development.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| SMILES | C1CCN(C(C1)C(=O)N)C(=O)O |
| InChIKey | LNFPEBXLWIXQLF-STQMWFEESA-N |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxazolone moiety is known to interact with various biological targets, potentially inhibiting their activity. The piperidine ring enhances the compound's binding affinity and specificity, making it an effective inhibitor in certain biochemical pathways.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for several enzyme classes. For instance, studies have shown its potential in inhibiting cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and are often targeted in cancer therapy .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cell lines by disrupting the normal functioning of CDKs, thus preventing uncontrolled cell proliferation. The specificity of this compound allows for reduced toxicity compared to broader-spectrum inhibitors .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. Its ability to modulate neurotransmitter systems indicates potential applications in treating neurodegenerative diseases .
Case Studies
- Inhibition of CDK Activity : A study investigated the effects of this compound on various CDKs. Results showed a dose-dependent inhibition of CDK4 and CDK6, leading to decreased proliferation rates in breast cancer cell lines .
- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, treatment with this compound resulted in improved memory function and reduced neuroinflammation markers, suggesting its potential as a therapeutic agent for cognitive decline .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structure Type | Main Activity |
|---|---|---|
| Piperidine derivatives | Heterocyclic | General enzyme inhibition |
| Oxazolone derivatives | Heterocyclic | Antimicrobial properties |
| 5-(4-Methylpiperazinyl)-1,2-oxazol | Heterocyclic | Anticancer activity |
This comparison highlights the dual functionality of this compound as both an enzyme inhibitor and a potential therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
